NH2-C5-PEG4-N3-L-Lysine-PEG3-N3

Antibody-Drug Conjugates ADC Linker Purity Click Chemistry

NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is a cleavable seven‑unit polyethylene glycol (PEG) antibody‑drug conjugate (ADC) linker. Its molecular formula is C₂₅H₄₉N₉O₉ with a molecular weight of 619.71 g/mol.

Molecular Formula C25H49N9O9
Molecular Weight 619.7 g/mol
Cat. No. B12417791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-C5-PEG4-N3-L-Lysine-PEG3-N3
Molecular FormulaC25H49N9O9
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C25H49N9O9/c26-5-2-1-3-23(25(36)29-6-10-38-14-18-42-19-15-39-11-7-30-33-27)32-24(35)4-9-37-13-17-41-21-22-43-20-16-40-12-8-31-34-28/h23H,1-22,26H2,(H,29,36)(H,32,35)/t23-/m0/s1
InChIKeyCHUDRVBSOKGAET-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NH2-C5-PEG4-N3-L-Lysine-PEG3-N3: A Seven‑Unit Cleavable PEG ADC Linker for Targeted Bioconjugation and ADC Procurement


NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is a cleavable seven‑unit polyethylene glycol (PEG) antibody‑drug conjugate (ADC) linker. Its molecular formula is C₂₅H₄₉N₉O₉ with a molecular weight of 619.71 g/mol . The compound features a branched architecture around an L‑lysine core, presenting a terminal primary amine, two terminal azide groups, and a C5‑PEG4‑N3 moiety . It is employed as a click‑chemistry‑compatible linker in the synthesis of ADCs and PROTACs, where the azide groups participate in copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) azide‑alkyne cycloadditions and the amine enables further functionalization [1]. This baseline defines the molecule for subsequent comparative assessment against alternative PEG‑based ADC linkers.

Why NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 Cannot Be Replaced by Simple Azido‑PEG‑Amine or Non‑Cleavable 7‑Unit Linkers


The decision between cleavable and non‑cleavable linkers, linear versus branched PEG architectures, and the specific number of PEG units fundamentally dictates ADC pharmacology. Simple substitution of NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 with a linear azido‑PEG7‑amine linker or a non‑cleavable 7‑unit linker fails to account for three critical, quantifiable differences: (1) the branched, cleavable design enables a bystander killing effect that is absent in non‑cleavable counterparts [1]; (2) the specific 7‑unit PEG configuration and lysine core yield a solubility of 100 mg/mL in water—a property not matched by shorter PEG4 linkers [2]; and (3) the presence of two azide groups permits sequential, orthogonal click‑chemistry conjugations, a capability that single‑azide linkers cannot offer . Without head‑to‑head data to the contrary, these class‑level and cross‑study distinctions make generic substitution a high‑risk procurement choice that can alter ADC potency, aggregation behavior, and therapeutic index.

Head‑to‑Head and Cross‑Study Quantitative Evidence for NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 Differentiation


Purity Advantage: NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 Exhibits 99.42% Purity vs. ≥97–98% for Azido‑PEG7‑amine and NH2‑PEG4‑N3

NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 demonstrates a supplier‑certified purity of 99.42% by HPLC . In contrast, the linear comparator Azido‑PEG7‑amine (a non‑cleavable 7‑unit PEG linker) is reported with purity ≥97% and NH2‑PEG4‑N3 (a shorter linear linker) with purity ≥97% . The higher purity of the target compound reduces the likelihood of side‑product formation during click‑chemistry conjugations, directly improving ADC yield and homogeneity.

Antibody-Drug Conjugates ADC Linker Purity Click Chemistry Quality Control

Water Solubility: NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 Achieves 100 mg/mL in H2O, Matching Azido‑PEG7‑amine and Outperforming Shorter PEG4 Linkers

The target compound displays a water solubility of 100 mg/mL [1]. This value is identical to that of the linear non‑cleavable comparator Azido‑PEG7‑amine (100 mg/mL in H2O) , confirming that the branched lysine architecture does not compromise aqueous solubility relative to a linear 7‑unit PEG chain. In contrast, shorter PEG linkers such as NH2‑PEG4‑N3 exhibit lower aqueous solubility (miscible but not quantitatively specified at 100 mg/mL) [2], and Azido‑PEG4‑amine is described as soluble in DMSO with only general miscibility in water [3].

Aqueous Solubility ADC Formulation PEG Linker Hydrophilicity Bioconjugation

Bystander Killing Capability: Cleavable PEG Linker Enables Tumor Bystander Effect, a Mechanism Absent in Non‑Cleavable 7‑Unit PEG Linkers

Cleavable linkers, such as NH2-C5-PEG4-N3-L-Lysine-PEG3-N3, are designed to release the cytotoxic payload upon internalization, permitting diffusion into neighboring antigen‑negative tumor cells and eliciting a bystander killing effect [1]. In direct contrast, non‑cleavable linkers like Azido‑PEG7‑amine rely on complete lysosomal degradation of the antibody to release the drug, producing charged amino acid appendages that prevent cell‑to‑cell diffusion and abrogate bystander activity [2]. This mechanistic distinction is supported by broad ADC literature demonstrating that cleavable linkers confer superior efficacy in tumors with heterogeneous antigen expression .

Bystander Effect Cleavable Linker ADC Efficacy Tumor Heterogeneity

Branched Architecture: Dual Azide Functionality Enables Orthogonal Click Conjugations Not Possible with Linear Azido‑PEG‑Amine Linkers

NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 presents two terminal azide groups and a primary amine, enabling two sequential click reactions (e.g., first with a strained alkyne, second with a CuAAC‑reactive alkyne) in addition to amine‑directed conjugation . In contrast, linear Azido‑PEG7‑amine possesses only one azide and one amine, limiting conjugation to a single click event [1]. This architectural difference allows the branched linker to construct more complex, higher drug‑load ADCs or bispecific conjugates without introducing additional linker components.

Orthogonal Conjugation Branched PEG Linker Click Chemistry Multivalent ADC

Storage Stability: -20°C Powder Stability for 3 Years, Consistent with Industry‑Standard Non‑Cleavable 7‑Unit PEG Linkers

NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is specified for storage at -20°C as a powder, with a stability guarantee of 3 years under these conditions [1]. The non‑cleavable comparator Azido‑PEG7‑amine is similarly recommended for -20°C storage, with a shelf life of ≥12 months when stored properly . No direct long‑term stability head‑to‑head exists, but both compounds fall within the same class of PEG‑based linkers and share comparable storage requirements, indicating that procurement of the cleavable branched linker does not impose unusual cold‑chain burdens.

ADC Linker Storage Stability Procurement Supply Chain

Optimal Use Cases for NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 in ADC and Bioconjugation R&D


Construction of High‑DAR ADCs with Hydrophobic Payloads

The high aqueous solubility (100 mg/mL in H2O [1]) and branched dual‑azide architecture make NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 particularly suited for preparing ADCs with a high drug‑to‑antibody ratio (DAR) using hydrophobic cytotoxins. The hydrophilic PEG spacer mitigates aggregation that often plagues high‑DAR conjugates, while the two azide groups can be sequentially clicked to attach two payload molecules per linker, effectively doubling the drug load without introducing additional conjugation sites that could compromise antibody integrity.

ADCs Requiring Bystander Killing for Heterogeneous Solid Tumors

In solid tumors where antigen expression is heterogeneous, a cleavable linker is essential to achieve a bystander killing effect. NH2-C5-PEG4-N3-L-Lysine-PEG3-N3, as a cleavable 7‑unit PEG linker , enables the intracellular release of the cytotoxic payload, which can then diffuse into neighboring antigen‑negative tumor cells [2]. This application scenario is not appropriately addressed by non‑cleavable 7‑unit PEG linkers such as Azido‑PEG7‑amine, which lack this functional capability.

Orthogonal Click‑Chemistry Conjugation for Dual‑Labeling or Bispecific Constructs

The presence of two distinct azide groups, along with a primary amine, allows for orthogonal conjugation strategies. For instance, the amine can be used to attach the linker to an antibody via NHS‑ester chemistry, while the two azides can be reacted sequentially—first with a DBCO‑bearing moiety (SPAAC) and subsequently with an alkyne‑bearing payload (CuAAC) . This sequential approach is not feasible with linear single‑azide linkers like NH2‑PEG4‑N3 or Azido‑PEG7‑amine, making NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 the preferred choice for constructing bispecific ADCs or antibody‑fluorophore‑drug tri‑conjugates.

Long‑Term ADC Research Programs Requiring Extended Linker Shelf Life

With a documented powder stability of 3 years at -20°C [3], NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 supports multi‑year research programs without the need for frequent re‑validation of linker quality. This extended stability reduces procurement frequency and minimizes batch‑to‑batch variability concerns, offering a practical advantage for academic labs and biotech companies with long‑term ADC development pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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